Cas no 7463-56-1 (Tetrazolo1,5-Apyridine-8-carboxylic Acid)
Tetrazolo1,5-Apyridine-8-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- Tetrazolo[1,5-a]pyridine-8-carboxylic acid
- 8-carboxytetrazolo<1,5-a>pyridine
- HMS1700P16
- Tetrazolo-<1,5-a>-pyridin-8-carbonsaeure
- AS-33480
- 7463-56-1
- MFCD03085686
- A917456
- NSC-404701
- [1,2,3,4]tetrazolo[1,5-a]pyridine-8-carboxylic acid
- InChI=1/C6H4N4O2/c11-6(12)4-2-1-3-10-5(4)7-8-9-10/h1-3H,(H,11,12
- EN300-305984
- Z1198161353
- CS-0171530
- BB 0253412
- AKOS000302801
- DTXSID80323704
- NSC404701
- FT-0750573
- Tetrazolo[1,5-a]pyridine-8-carboxylicacid
- SCHEMBL23013011
- STK689342
- DA-03128
- ALBB-011907
- Tetrazolo1,5-Apyridine-8-carboxylic Acid
-
- MDL: MFCD03085686
- Inchi: 1S/C6H4N4O2/c11-6(12)4-2-1-3-10-5(4)7-8-9-10/h1-3H,(H,11,12)
- InChI Key: BKZFNODHBZANJT-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CN2C1=NN=N2)=O
Computed Properties
- Exact Mass: 164.03300
- Monoisotopic Mass: 164.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 80.4Ų
Experimental Properties
- Density: 1.79
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Refractive Index: 1.821
- PSA: 80.38000
- LogP: -0.17750
- Vapor Pressure: Not available
Tetrazolo1,5-Apyridine-8-carboxylic Acid Security Information
- Signal Word:Danger
- Hazard Statement: H203;H302
- Warning Statement: P210;P250;P280;P301+P312;P370+P380
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:2-8 °C
Tetrazolo1,5-Apyridine-8-carboxylic Acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tetrazolo1,5-Apyridine-8-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 058550-250mg |
Tetrazolo[1,5-a]pyridine-8-carboxylic acid |
7463-56-1 | 97% | 250mg |
£100.00 | 2022-03-01 | |
| Fluorochem | 058550-1g |
Tetrazolo[1,5-a]pyridine-8-carboxylic acid |
7463-56-1 | 97% | 1g |
£248.00 | 2022-03-01 | |
| Fluorochem | 058550-5g |
Tetrazolo[1,5-a]pyridine-8-carboxylic acid |
7463-56-1 | 97% | 5g |
£744.00 | 2022-03-01 | |
| AstaTech | 37152-0.25/G |
TETRAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID |
7463-56-1 | 97% | 0.25g |
$177 | 2023-09-17 | |
| AstaTech | 37152-1/G |
TETRAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID |
7463-56-1 | 97% | 1g |
$371 | 2023-09-17 | |
| AstaTech | 37152-5/G |
TETRAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID |
7463-56-1 | 97% | 5g |
$1124 | 2023-09-17 | |
| Ambeed | A351697-1g |
Tetrazolo[1,5-a]pyridine-8-carboxylic acid |
7463-56-1 | 97% | 1g |
$326.00 | 2021-07-07 | |
| Matrix Scientific | 031249-1g |
Tetrazolo[1,5-a]pyridine-8-carboxylic acid |
7463-56-1 | 1g |
$300.00 | 2023-09-09 | ||
| eNovation Chemicals LLC | Y1255548-250mg |
TETRAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID |
7463-56-1 | 97% | 250mg |
$195 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1255548-1g |
TETRAZOLO[1,5-A]PYRIDINE-8-CARBOXYLIC ACID |
7463-56-1 | 97% | 1g |
$355 | 2024-06-06 |
Tetrazolo1,5-Apyridine-8-carboxylic Acid Suppliers
Tetrazolo1,5-Apyridine-8-carboxylic Acid Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Tetrazolo1,5-Apyridine-8-carboxylic Acid
Recent Advances in the Study of Tetrazolo[1,5-A]pyridine-8-carboxylic Acid (CAS 7463-56-1): A Promising Scaffold in Medicinal Chemistry
In recent years, Tetrazolo[1,5-A]pyridine-8-carboxylic Acid (CAS 7463-56-1) has emerged as a key scaffold in medicinal chemistry due to its versatile pharmacological properties. This heterocyclic compound, characterized by a fused tetrazole and pyridine ring system, has attracted significant attention for its potential applications in drug discovery and development. The unique structural features of this molecule, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive candidate for the design of novel therapeutic agents.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of Tetrazolo[1,5-A]pyridine-8-carboxylic Acid derivatives as potent inhibitors of protein kinases. The researchers employed a modular synthetic approach, starting from commercially available 2-aminopyridine, to generate a library of 45 derivatives. The compounds were then screened against a panel of 12 kinase targets, revealing several promising hits with IC50 values in the low nanomolar range. Notably, compound 17a exhibited exceptional selectivity for JAK2 kinase, suggesting its potential as a lead candidate for the treatment of myeloproliferative disorders.
Another significant development was reported in Bioorganic & Medicinal Chemistry Letters (2024), where researchers investigated the antimicrobial properties of Tetrazolo[1,5-A]pyridine-8-carboxylic Acid analogs. The study demonstrated that certain halogen-substituted derivatives displayed broad-spectrum activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. Molecular docking studies suggested that these compounds interfere with bacterial DNA gyrase, providing a plausible mechanism of action. The most potent analog, bearing a 3-fluoro substituent, showed a MIC of 0.5 μg/mL against MRSA, comparable to vancomycin.
In the field of anticancer drug discovery, a 2024 study in European Journal of Medicinal Chemistry highlighted the potential of Tetrazolo[1,5-A]pyridine-8-carboxylic Acid derivatives as modulators of the tumor microenvironment. The researchers designed a series of hybrid molecules combining this scaffold with known pharmacophores targeting HIF-1α. Several compounds demonstrated dual activity, inhibiting both HIF-1α expression and angiogenesis in in vitro models of triple-negative breast cancer. The lead compound reduced tumor growth by 78% in a xenograft mouse model, with minimal toxicity observed at therapeutic doses.
Recent advances in synthetic methodology have also facilitated the exploration of this scaffold. A 2023 publication in Organic Letters described a novel one-pot synthesis of Tetrazolo[1,5-A]pyridine-8-carboxylic Acid derivatives using continuous flow chemistry. This approach significantly improved yields (up to 92%) and reduced reaction times from 24 hours to just 30 minutes, addressing previous challenges in the large-scale production of these compounds. The methodology was successfully applied to the synthesis of gram quantities of several derivatives for preclinical evaluation.
Looking forward, the unique properties of Tetrazolo[1,5-A]pyridine-8-carboxylic Acid continue to inspire innovative research directions. Current investigations are exploring its potential in targeted protein degradation (PROTACs), with preliminary results showing promising degradation efficiency for several oncogenic proteins. Additionally, its application in radiopharmaceuticals is being evaluated, with 18F-labeled derivatives showing excellent pharmacokinetic properties in PET imaging studies. As these research efforts progress, this scaffold is poised to make significant contributions to multiple therapeutic areas in the coming years.
7463-56-1 (Tetrazolo1,5-Apyridine-8-carboxylic Acid) Related Products
- 849541-55-5(TETRAZOLO[1,5-A]QUINOLINE-4-CARBOXYLIC ACID, 7,8-DIMETHYL-)
- 849542-70-7(TETRAZOLO[1,5-A]QUINOLINE-4-CARBOXYLIC ACID, 7,9-DIMETHYL-, ETHYL ESTER)
- 84331-01-1(1-1,2,3,4Tetraazolo1,5-Apyridin-6-yl-1-ethanone)
- 40971-90-2(1,2,3,6-Tetrahydrophthalic anhydride)
- 7477-13-6(Tetrazolo1,5-apyridine-6-carboxylic acid)
- 120613-46-9(Tetrazolo1,5-apyridine-7-carboxylic Acid)
- 6635-34-3(8-methyl-1,2,3,4tetrazolo1,5-apyridine)
- 849541-51-1(TETRAZOLO[1,5-A]QUINOLINE-4-CARBOXYLIC ACID, 6-METHYL-)
- 849541-43-1(TETRAZOLO[1,5-A]QUINOLINE-4-CARBOXYLIC ACID, 7-CHLORO-)
- 849542-01-4(TETRAZOLO[1,5-A]QUINOLINE-4-CARBOXYLIC ACID, 7-FLUORO-)